

# A Comprehensive Technical Guide to the Physical Properties of 1-(Bromomethyl)-4-ethylbenzene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-(Bromomethyl)-4-ethylbenzene**

Cat. No.: **B1281033**

[Get Quote](#)

This guide provides an in-depth exploration of the key physical properties of **1-(Bromomethyl)-4-ethylbenzene**, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven methodologies for accurate determination. We will delve into the causality behind experimental choices, ensuring a robust and self-validating understanding of these crucial parameters.

## Introduction to 1-(Bromomethyl)-4-ethylbenzene

**1-(Bromomethyl)-4-ethylbenzene** (CAS No. 57825-30-6) is a substituted aromatic compound with the molecular formula  $C_9H_{11}Br$ .<sup>[1]</sup> Its structure, featuring an ethyl group and a bromomethyl group on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. An accurate understanding of its physical properties, such as melting and boiling points, is paramount for its proper handling, purification, reaction engineering, and safety.

This guide will provide both the established physical constants for **1-(Bromomethyl)-4-ethylbenzene** and detailed, authoritative protocols for their experimental verification.

## Physical Properties Summary

| Property                    | Value                      | Source(s) |
|-----------------------------|----------------------------|-----------|
| Melting Point               | 14.5-15.2 °C               | [2][3]    |
| Boiling Point               | 230.1 ± 9.0 °C at 760 mmHg |           |
| 84 °C (at reduced pressure) | [2][3]                     |           |
| Molecular Weight            | 199.09 g/mol               | [1]       |

## Section 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The reported melting point of **1-(Bromomethyl)-4-ethylbenzene** is in the range of 14.5-15.2 °C.[2][3] This low melting point indicates that the compound may exist as a solid or a liquid at or near standard room temperature, making careful observation during determination critical.

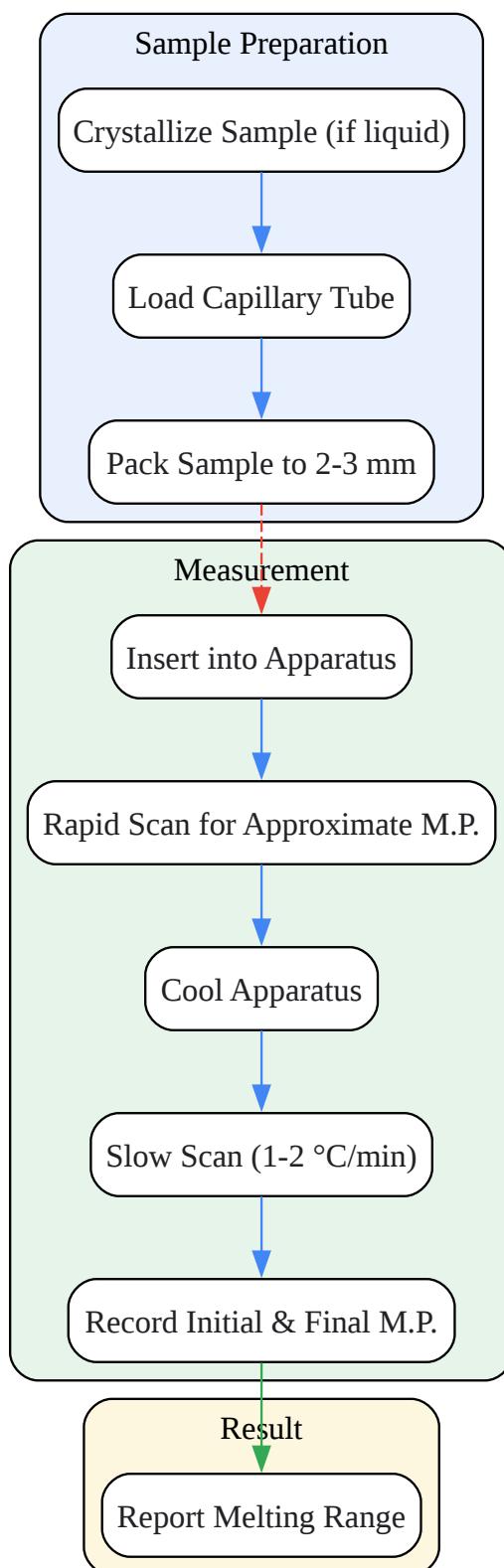
## The Rationale Behind the Capillary Method

The capillary method is the standard technique for melting point determination as recognized by most pharmacopeias.[4] Its prevalence is due to its high accuracy, requirement for only a small amount of sample, and the ability to observe the melting process directly. The principle lies in heating a small, compacted sample in a capillary tube at a controlled rate and observing the temperature range from the first sign of melting to the complete liquefaction of the solid.[4] A narrow melting range (typically 0.5-1.0 °C) is a strong indicator of high purity.[5]

## Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the steps for the precise determination of the melting point of **1-(Bromomethyl)-4-ethylbenzene** using a standard melting point apparatus.

Step-by-Step Methodology:


- Sample Preparation:

- Ensure the **1-(Bromomethyl)-4-ethylbenzene** sample is crystalline and dry. If the ambient temperature is above its melting point, the sample should be cooled to induce crystallization.
- Place a small amount of the solidified sample onto a clean, dry watch glass.
- Gently press the open end of a capillary tube (sealed at one end) into the sample, forcing a small amount of the solid into the tube.[6]
- Invert the tube and tap it gently on a hard surface to compact the sample at the sealed end. The final packed sample height should be 2-3 mm for optimal results.[3][6]

- Apparatus Setup:
  - Insert the packed capillary tube into the heating block of the melting point apparatus.
  - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
- Preliminary Determination (Rapid Scan):
  - Set the apparatus to a rapid heating rate (e.g., 4-5 °C per minute).[3]
  - Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate of the melting point.
- Accurate Determination (Slow Scan):
  - Allow the apparatus to cool to at least 15 °C below the estimated melting point.
  - Insert a new, freshly prepared capillary tube with the sample.
  - Set the heating rate to a slow and steady 1-2 °C per minute.[3] This slow rate is crucial as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.
  - Observe the sample closely through the magnified viewfinder.

- Data Recording:
  - Record the temperature at which the first drop of liquid appears (the initial melting point).  
[6]
  - Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a transparent liquid (the final melting point).[6]
  - The recorded melting point should be expressed as a range from the initial to the final temperature.

## Workflow for Melting Point Determination



[Click to download full resolution via product page](#)

Caption: Workflow for Capillary Melting Point Determination.

## Section 2: Boiling Point Determination

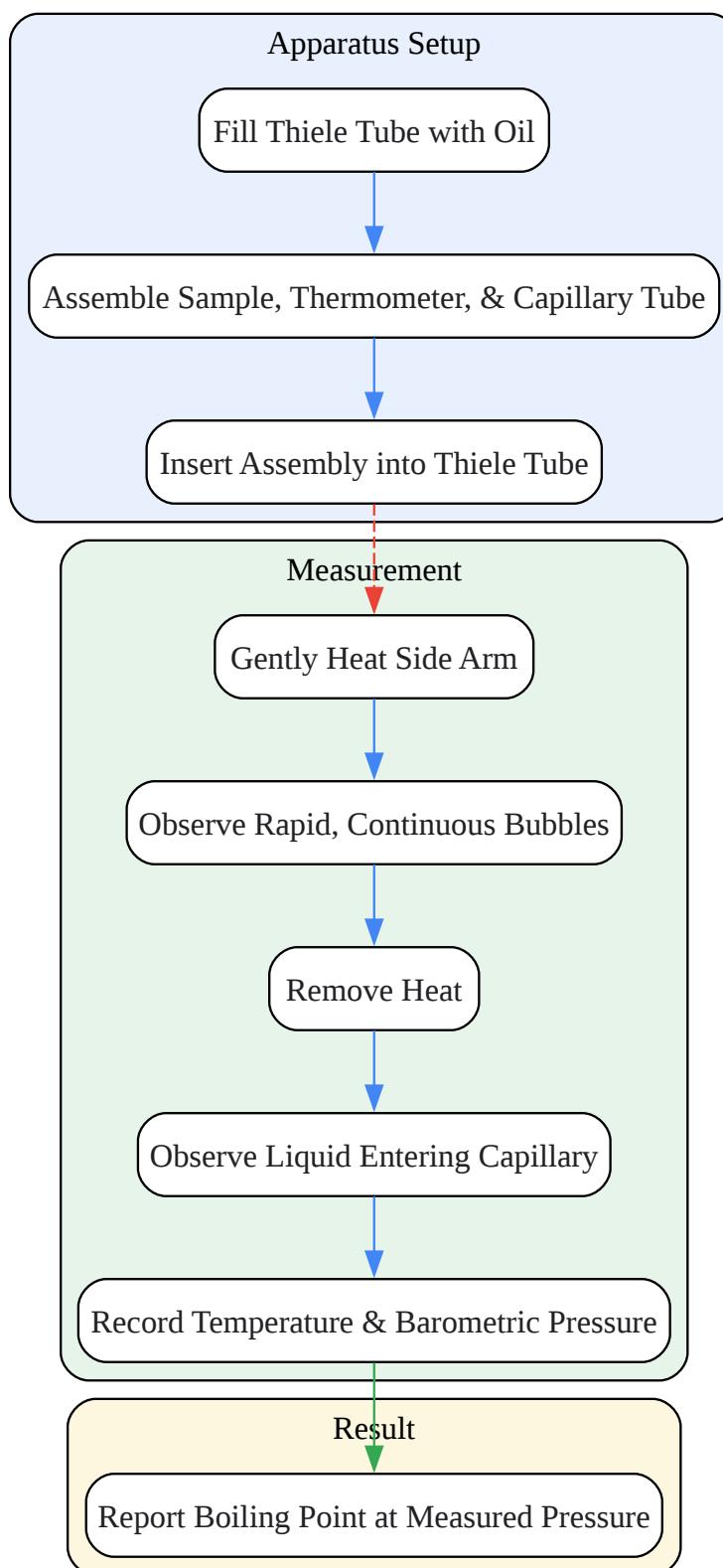
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.<sup>[7][8]</sup> For **1-(Bromomethyl)-4-ethylbenzene**, there are two significantly different reported boiling points:  $230.1 \pm 9.0$  °C and 84 °C.<sup>[2][3]</sup> This discrepancy is a classic example of a boiling point reported at atmospheric pressure versus one determined under reduced pressure.

### The Influence of Pressure on Boiling Point

The boiling point of a liquid is highly dependent on the ambient pressure. A lower external pressure requires a lower vapor pressure to induce boiling, and thus the liquid boils at a lower temperature.<sup>[9]</sup> Many organic compounds, particularly those with high molecular weights or functional groups susceptible to decomposition, are purified by distillation under reduced pressure (vacuum distillation) to avoid thermal degradation at their high atmospheric boiling points. The 84 °C value is undoubtedly a measurement taken at a reduced pressure. While the exact pressure for this measurement is not readily available in the initial sources, a pressure nomograph can be used to correlate boiling points at different pressures.<sup>[10]</sup>

### Experimental Protocol: Micro Boiling Point Determination using a Thiele Tube

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of liquid.<sup>[2][10]</sup> The unique shape of the Thiele tube allows for uniform heating of the heat-transfer fluid (typically mineral oil) through convection currents, ensuring a stable and consistent temperature rise for the sample.<sup>[11]</sup>


Step-by-Step Methodology:

- Apparatus Setup:
  - Secure a Thiele tube to a retort stand using a clamp.
  - Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
  - Attach a small test tube (fusion tube) containing 0.5-1 mL of **1-(Bromomethyl)-4-ethylbenzene** to a thermometer using a rubber band or a small piece of tubing. The

bottom of the test tube should be level with the thermometer bulb.

- Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid sample.[8]
- Heating and Observation:
  - Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil. The rubber band must remain above the oil level to prevent it from dissolving in the hot oil.[10]
  - Gently heat the side arm of the Thiele tube with a micro-burner, using a back-and-forth motion to ensure even heating.[10]
  - As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
  - Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8] This indicates that the vapor pressure of the sample has exceeded the external pressure.
- Data Recording:
  - Remove the heat source and allow the apparatus to cool slowly.
  - The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure.[10]
  - Record the temperature at this exact moment. This is the boiling point of the liquid at the current atmospheric pressure.
  - It is crucial to record the barometric pressure at the time of the experiment for the most accurate and reproducible results.[12]

## Workflow for Thiele Tube Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Thiele Tube Boiling Point Determination.

## Safety Considerations

**1-(Bromomethyl)-4-ethylbenzene** is classified as a corrosive substance that causes severe skin burns and eye damage.[\[1\]](#)[\[13\]](#) It may also cause respiratory irritation.[\[1\]](#) Therefore, all handling and experimental procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

## Conclusion

The accurate determination of the melting and boiling points of **1-(Bromomethyl)-4-ethylbenzene** is fundamental to its application in research and development. This guide has provided both the established values for these properties and detailed, validated protocols for their experimental verification. By understanding the principles behind these methods and the influence of variables such as pressure, researchers can ensure the quality and purity of their materials, leading to more reliable and reproducible scientific outcomes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-(Bromomethyl)-4-ethylbenzene | C9H11Br | CID 12231560 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. thinksrs.com [thinksrs.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomus.edu.iq [uomus.edu.iq]

- 10. researchgate.net [researchgate.net]
- 11. Thiele tube - Wikipedia [en.wikipedia.org]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. 1-(Bromomethyl)-4-ethylbenzene | 57825-30-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 1-(Bromomethyl)-4-ethylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281033#physical-properties-of-1-bromomethyl-4-ethylbenzene-melting-point-boiling-point>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)